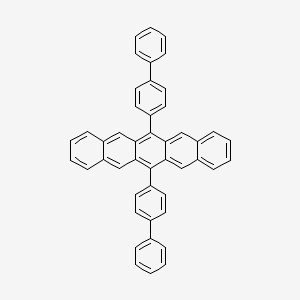
6,13-Bis(4-bifenilil)pentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its excellent charge transport properties. This compound is particularly notable for its enhanced solubility and stability, making it a valuable material in the field of organic electronics, especially in organic field-effect transistors (OFETs) and other flexible electronic devices .
Aplicaciones Científicas De Investigación
6,13-Bis(4-biphenylyl)pentacene has a wide range of scientific research applications:
Chemistry: Used as a material in organic synthesis and as a precursor for other functionalized pentacene derivatives.
Biology: Investigated for its potential use in bioelectronics and biosensors due to its electronic properties.
Medicine: Explored for applications in drug delivery systems and as a component in diagnostic devices.
Mecanismo De Acción
Target of Action
6,13-Bis(4-biphenylyl)pentacene, also known as 6,13-di-biphenyl-4-yl-pentacene, is primarily used in the field of organic semiconductors . Its primary targets are organic field-effect transistors (OFETs), where it plays a crucial role in charge transport .
Mode of Action
The compound interacts with its targets (OFETs) by facilitating charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene, making it possible to use the derivatives in spin coating of OFETs .
Biochemical Pathways
The compound’s interaction with its targets results in changes in the electronic properties of the OFETs, affecting their performance .
Pharmacokinetics
Its solubility in organic solvents like chloroform, dichloromethane, thf, and toluene is noteworthy .
Result of Action
The result of the compound’s action is the improved performance of OFETs. Specifically, the compound has been shown to increase the charge transport mobility and the on/off current ratio in OFETs . Moreover, the compound is more stable under oxidation compared to pentacene .
Action Environment
The action, efficacy, and stability of 6,13-Bis(4-biphenylyl)pentacene are influenced by environmental factors such as the type of solvent used and the temperature . For instance, the compound’s solubility varies with different solvents, which can impact its performance in OFETs . Additionally, the compound’s stability can be affected by exposure to light and oxygen .
Análisis Bioquímico
Biochemical Properties
6,13-Bis(4-biphenylyl)pentacene plays a crucial role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein complexes. For instance, 6,13-Bis(4-biphenylyl)pentacene has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of 6,13-Bis(4-biphenylyl)pentacene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6,13-Bis(4-biphenylyl)pentacene has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6,13-Bis(4-biphenylyl)pentacene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,13-Bis(4-biphenylyl)pentacene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Studies have shown that the degradation products of 6,13-Bis(4-biphenylyl)pentacene can have different biological activities compared to the parent compound. Long-term exposure to 6,13-Bis(4-biphenylyl)pentacene in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 6,13-Bis(4-biphenylyl)pentacene vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as promoting cell survival and proliferation. At high doses, 6,13-Bis(4-biphenylyl)pentacene can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the biological response to 6,13-Bis(4-biphenylyl)pentacene changes dramatically at specific concentration ranges .
Metabolic Pathways
6,13-Bis(4-biphenylyl)pentacene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The metabolic pathways of 6,13-Bis(4-biphenylyl)pentacene are complex and can vary depending on the specific cellular context .
Transport and Distribution
Within cells and tissues, 6,13-Bis(4-biphenylyl)pentacene is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The localization and accumulation of 6,13-Bis(4-biphenylyl)pentacene can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 6,13-Bis(4-biphenylyl)pentacene is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(4-biphenylyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. One common method includes the use of 6,13-pentacenequinone and organolithium reagents to prepare 6,13-dihydropentacene at low temperatures (0°C). This intermediate is then reduced using tin(II) chloride and hydrochloric acid at room temperature to yield the desired pentacene derivative .
Industrial Production Methods: While specific industrial production methods for 6,13-Bis(4-biphenylyl)pentacene are not widely documented, the general approach involves large-scale organic synthesis techniques, including controlled temperature reactions and purification processes such as recrystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 6,13-Bis(4-biphenylyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can revert oxidized forms back to the original pentacene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the pentacene framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include various substituted pentacene derivatives, quinones, and reduced forms of the compound .
Comparación Con Compuestos Similares
- 6,13-Bis(4-butylphenyl)pentacene
- 6,13-Bis(m-tolyl)pentacene
- 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene)
Comparison: 6,13-Bis(4-biphenylyl)pentacene is unique due to its specific biphenyl substituents, which enhance its solubility and stability compared to other derivatives. For instance, TIPS-pentacene is known for its high solubility and stability, but 6,13-Bis(4-biphenylyl)pentacene offers a different balance of electronic properties and processability, making it suitable for specific applications in flexible electronics .
Propiedades
IUPAC Name |
6,13-bis(4-phenylphenyl)pentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCFCMBWVLRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
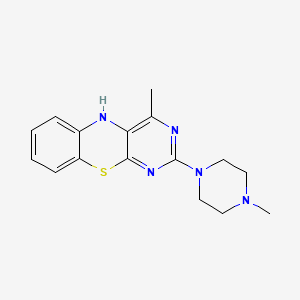
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)




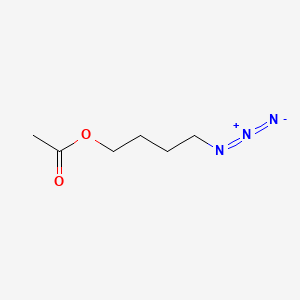
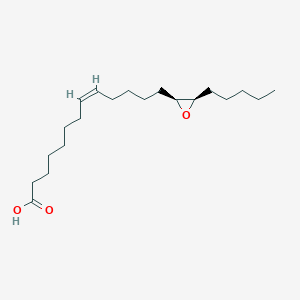
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

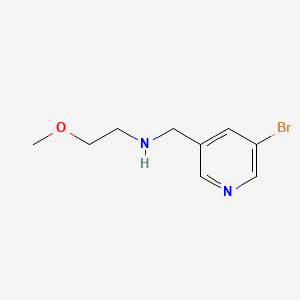
![(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B582141.png)
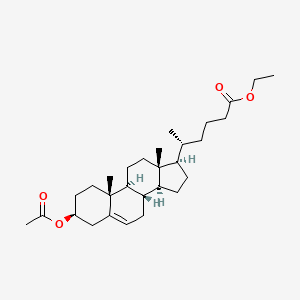
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
